2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine
Description
2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine is a pyrimidine derivative with a 2-fluorophenylmethoxy substituent at the C4 position and a chlorine atom at C2. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, serving as core scaffolds in pharmaceuticals due to their ability to mimic nucleobases and interact with biological targets. The 2-chloro group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the (2-fluorophenyl)methoxy group introduces steric bulk and electronic effects that influence binding affinity and metabolic stability .
Properties
IUPAC Name |
2-chloro-4-[(2-fluorophenyl)methoxy]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O/c12-11-14-6-5-10(15-11)16-7-8-3-1-2-4-9(8)13/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBPKDTWVMYHSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=NC(=NC=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1340355-11-4 | |
| Record name | 2-chloro-4-[(2-fluorophenyl)methoxy]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine typically involves the reaction of 2-chloropyrimidine with 2-fluorobenzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the chlorine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
The compound has shown promise as a lead molecule in the development of antitumor agents. Its structure allows it to function as a dual inhibitor of thymidylate synthase and dihydrofolate reductase, both of which are crucial enzymes in nucleotide synthesis pathways that are often upregulated in cancer cells .
Case Study:
- A study investigated the synthesis and biological evaluation of similar pyrimidine derivatives, highlighting the potential of halogenated compounds in targeting cancer cell proliferation. While specific data on 2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine was not provided, trends indicated that similar compounds exhibited significant anticancer activity against various neoplasms .
1.2 Antimicrobial Properties
Research indicates that pyrimidine derivatives can exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorophenyl group may enhance lipophilicity, improving membrane penetration and thus increasing efficacy against microbial pathogens .
Data Table: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| 2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine | TBD (To Be Determined) | Antibacterial |
| Similar Pyrimidine Derivative 1 | 16 µg/mL | Antifungal |
| Similar Pyrimidine Derivative 2 | 50 µg/mL | Antiviral |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications to the fluorophenyl group or the introduction of additional functional groups can significantly affect potency and selectivity against specific biological targets .
Mechanism of Action
The mechanism of action of 2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s effects are mediated through pathways that involve the inhibition or activation of these targets, leading to the desired therapeutic or pesticidal outcomes . For example, in pharmaceuticals, it may inhibit specific enzymes involved in disease progression, while in agrochemicals, it may disrupt essential biological processes in pests .
Comparison with Similar Compounds
Structural and Electronic Features
Key structural analogues differ in substituents at C4 and C6 positions, altering electronic properties and bioactivity.
Notes:
- Electron-Withdrawing Groups (EWGs) : Nitro () and chlorine () increase reactivity for nucleophilic substitutions, while fluorine () balances lipophilicity and metabolic stability.
- Conformational Flexibility : Crystal structures () reveal that substituents like (2-fluorophenyl)methoxy induce dihedral angles (~85°) between the aromatic core and phenyl ring, affecting intermolecular interactions .
Biological Activity
2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a chloro and a methoxy group on the pyrimidine ring, along with a fluorophenyl substituent. Research into its biological activity has revealed various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.
The molecular formula of this compound is , with a molecular weight of approximately 224.64 g/mol. Its structure can be represented as follows:
Anti-inflammatory Activity
Research has indicated that pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that certain substituted pyrimidines can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The IC50 values for related compounds suggest that the inhibition of COX-2 by these derivatives is comparable to established anti-inflammatory drugs like celecoxib .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. For example, compounds with similar structural features have demonstrated cytotoxic effects against several cancer cell lines, including HeLa and K562 cells. The mechanism of action appears to involve the modulation of topoisomerase II activity and induction of apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anti-inflammatory and anticancer properties, this pyrimidine derivative has also been assessed for antimicrobial activity. Studies have reported varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) lower than standard antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of electron-withdrawing groups such as chlorine and fluorine enhances the compound's reactivity and biological efficacy. Additionally, modifications on the methoxy group can lead to variations in potency against specific biological targets .
Case Studies
- Anti-inflammatory Studies : A recent study evaluated a series of pyrimidine derivatives for their COX-1 and COX-2 inhibitory activities using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives showed enhanced selectivity for COX-2 over COX-1, suggesting potential therapeutic applications in treating inflammatory diseases .
- Cytotoxicity Assessments : In vitro cytotoxicity assays were performed on human cancer cell lines using derivatives similar to this compound. The findings revealed significant cytotoxic effects with low toxicity towards normal cells, highlighting the compound's selective anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
